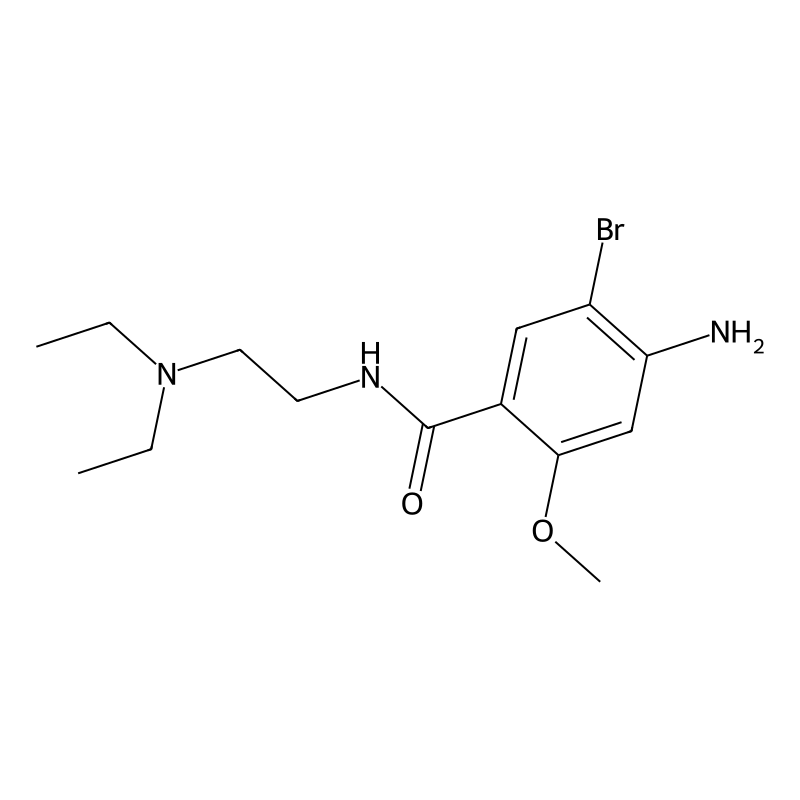

Bromopride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Gastrointestinal Disorders:

- Researchers have investigated the use of bromopride for gastroesophageal reflux disease (GERD) and dyspepsia. Some studies suggest it may help improve symptoms like nausea, vomiting, and stomach discomfort. Source: National Institutes of Health: )

Neurological Disorders:

- Scientific studies are exploring the potential benefits of bromopride for Parkinson's disease. The focus is on its ability to improve dopamine signaling, which may help manage some symptoms. Source: Movement Disorders journal:

Other Areas of Research:

- Bromopride's effects on other conditions, such as schizophrenia and diabetic neuropathy, are also being investigated. However, more research is needed to determine its efficacy for these uses.

Bromopride is a substituted benzamide compound recognized for its role as a dopamine antagonist, primarily utilized as an antiemetic. It shares structural similarities with metoclopramide, differing mainly by the presence of a bromine atom instead of chlorine. The chemical formula for bromopride is , and it has a molar mass of approximately 344.25 g/mol . Bromopride is indicated for the treatment of nausea and vomiting, including postoperative nausea and vomiting, gastroesophageal reflux disease, and as a preparatory agent for endoscopic procedures .

Bromopride exhibits significant biological activity through its mechanism as a dopamine D2 receptor antagonist. This action leads to increased gastrointestinal motility, making it effective in treating conditions associated with delayed gastric emptying and nausea. Its prokinetic properties are comparable to metoclopramide, making it useful in various gastrointestinal disorders . Notably, bromopride has been reported to be safe for use during pregnancy .

The synthesis of bromopride typically involves the bromination of metoclopramide or related compounds. The general synthetic route includes:

- Starting Material: Begin with metoclopramide or a similar benzamide derivative.

- Bromination: Introduce bromine at the appropriate position on the aromatic ring.

- Purification: Use recrystallization or chromatography techniques to purify the final product.

While specific detailed synthetic pathways are not widely documented in public literature, general organic synthesis techniques apply .

Bromopride is primarily applied in clinical settings for:

- Treatment of Nausea and Vomiting: Effective in postoperative contexts and gastroesophageal reflux disease.

- Gastrointestinal Disorders: Utilized to enhance gastric motility.

- Endoscopic Procedures: Serves as a preparatory agent to improve visualization during procedures .

Despite its efficacy, bromopride is not available in markets such as the United States and the United Kingdom but is marketed in several other countries under various trade names .

Bromopride's interactions with other drugs have been studied primarily concerning its pharmacodynamic effects. It may enhance the effects of other central nervous system depressants due to its sedative properties. Adverse effects can include extrapyramidal symptoms similar to those seen with metoclopramide usage, such as acute dystonia and tardive dyskinesia . Additionally, it may increase prolactin levels due to its dopaminergic antagonism .

Bromopride shares similarities with several other compounds used for similar therapeutic purposes. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Similarity | Mechanism of Action | Unique Features |

|---|---|---|---|

| Metoclopramide | Similar benzamide | Dopamine D2 receptor antagonist | Chlorine substitution instead of bromine |

| Domperidone | Similar benzamide | Dopamine D2 receptor antagonist | Less central nervous system penetration |

| Cisapride | Similar benzamide | Serotonin receptor agonist | Acts on serotonin receptors rather than dopamine |

| Ondansetron | Different structure | Serotonin receptor antagonist | Primarily used for chemotherapy-induced nausea |

Bromopride’s unique feature lies in its specific bromine substitution which influences its pharmacokinetic profile compared to others like metoclopramide and domperidone .

The primary synthetic approach to bromopride involves the selective bromination of metoclopramide or related benzamide intermediates [1] [2]. The fundamental reaction mechanism proceeds through electrophilic aromatic substitution, where the electron-rich aromatic ring undergoes halogen substitution under controlled conditions. The process typically begins with 4-amino-5-chloro-2-methoxybenzoic acid as the starting material, which undergoes bromination through a multi-step sequence [3].

The key mechanistic pathway involves the formation of a bromonium ion intermediate when molecular bromine or N-bromosuccinimide encounters the activated aromatic system [1]. The electron-donating amino and methoxy substituents direct the bromination to the desired position, creating the characteristic substitution pattern found in bromopride. Alternative synthetic routes employ direct benzamide formation through Friedel-Crafts carboxamidation using cyanoguanidine in superacidic conditions, achieving benzamide derivatives in moderate yields of 40-56% [4].

Advanced mechanistic studies have revealed that the bromination reaction proceeds through a concerted mechanism when using N-bromosuccinimide, while molecular bromine follows a stepwise pathway involving discrete carbocation intermediates [5]. The reaction selectivity depends critically on the electronic properties of the aromatic substrate and the choice of brominating agent [6].

Key Intermediate Compounds in Production Workflows

The industrial synthesis of bromopride relies on several critical intermediate compounds that must be prepared with high purity and yield. The primary intermediate, 4-amino-5-chloro-2-methoxybenzoic acid, serves as the foundational building block for subsequent transformations [2] [7]. This compound undergoes activation to the corresponding acid chloride using reagents such as oxalyl chloride or thionyl chloride, creating a highly reactive electrophilic species suitable for amide bond formation [8].

The aminoalkyl side chain, specifically 2-(diethylamino)ethylamine, represents another crucial intermediate that must be synthesized or sourced with appropriate purity standards [9]. This dialkylated ethylenediamine derivative can be prepared through reductive alkylation procedures or direct alkylation of ethylenediamine with diethyl sulfate or related alkylating agents [9].

An important synthetic variant involves the preparation of N-[2-(diethylamino)ethyl]-4-amino-5-chloro-2-methoxybenzamide as an intermediate, which subsequently undergoes halogen exchange to introduce the bromine substituent [9]. This approach allows for greater control over the final product purity and can minimize the formation of unwanted regioisomers that might arise from direct bromination of complex substrates.

Advanced manufacturing processes have identified additional intermediates such as protected benzamide derivatives that can be deprotected under mild conditions to yield the final product [10]. These approaches are particularly valuable for large-scale production where process robustness and reproducibility are paramount considerations.

Process Optimization: Yield Enhancement and Purity Control

Industrial bromopride synthesis requires careful optimization of multiple process parameters to achieve acceptable yields and product purity for pharmaceutical applications. Temperature control emerges as a critical factor, with optimal bromination temperatures typically ranging from 90-110°C to balance reaction rate with selectivity considerations [6] [11]. Lower temperatures may result in incomplete conversion, while excessive heat can promote side reactions and decomposition pathways.

Solvent selection profoundly impacts both yield and purity outcomes. Polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, or N-methylpyrrolidone provide optimal solvation for the charged intermediates formed during the reaction while minimizing nucleophilic interference [12] [13]. The choice of solvent also affects the solubility of brominating agents and can influence the reaction mechanism pathway.

Catalyst loading optimization has demonstrated significant effects on process efficiency. Lewis acid catalysts such as iron(III) chloride or aluminum chloride, when used in 5-10 mol% loadings, can enhance reaction rates and improve regioselectivity [14] [6]. However, catalyst residues must be carefully removed during workup procedures to meet pharmaceutical purity standards.

Reaction time optimization studies indicate that 2-4 hour reaction periods provide optimal balance between conversion and side product formation [15] [11]. Continuous monitoring through analytical techniques such as high-performance liquid chromatography allows for real-time process adjustment and endpoint determination.

Workup procedures significantly impact both yield recovery and final product purity. Aqueous quenching followed by organic extraction has proven most effective for bromopride synthesis, allowing for efficient separation of product from reaction byproducts and catalyst residues [11]. Crystallization or chromatographic purification serves as the final purification step, with crystallization generally preferred for large-scale operations due to cost and environmental considerations [16].

Industrial Scale-Up Challenges and Technological Solutions

The transition from laboratory-scale bromopride synthesis to industrial manufacturing presents numerous technical and operational challenges that require innovative solutions [16] [17] [18]. Process optimization studies have identified critical scale-up factors including heat transfer limitations, mixing efficiency variations, and material supply consistency issues that can significantly impact production outcomes [19] [18].

Heat transfer management becomes increasingly complex as reactor volumes increase from laboratory to pilot and commercial scales. The exothermic nature of bromination reactions requires sophisticated temperature control systems to prevent thermal runaway and maintain product quality [11] [20]. Industrial solutions include the implementation of continuous flow reactors that provide superior heat transfer characteristics compared to traditional batch processes [12] [11].

Mixing efficiency challenges arise when scaling from small laboratory vessels to large industrial reactors. Inadequate mixing can lead to localized concentration gradients that promote side reactions and reduce overall process efficiency [17] [18]. Advanced impeller designs and computational fluid dynamics modeling have been employed to optimize mixing patterns in large-scale reactors.

Material supply consistency represents a significant challenge for industrial bromopride production. Raw material purity variations between suppliers can affect reaction outcomes and final product quality [6] [19]. Comprehensive supplier qualification programs and incoming material testing protocols have been implemented to ensure consistent feed material quality.

Equipment compatibility issues emerge when transferring processes from laboratory glassware to industrial-scale steel or specialized alloy reactors. Corrosion resistance becomes particularly important when handling brominating agents, requiring careful selection of construction materials and surface treatments [11] [20].

Quality control and regulatory compliance considerations intensify during scale-up operations. Good Manufacturing Practice requirements necessitate extensive documentation, validation studies, and process monitoring capabilities that may not have been required during development phases [17] [18].

Green Chemistry Approaches in Bromopride Synthesis

Contemporary pharmaceutical manufacturing increasingly emphasizes environmentally sustainable production methods, driving the development of green chemistry approaches for bromopride synthesis [13] [21] [22]. These methodologies focus on reducing environmental impact while maintaining or improving process efficiency and product quality.

Solvent reduction and replacement strategies represent primary areas of green chemistry implementation. Water-based reaction systems have been developed that eliminate or significantly reduce organic solvent usage [23] [24]. Ionic liquids offer another sustainable alternative, providing unique solvation properties while being recyclable and having minimal vapor pressure [13] [22].

Biocatalytic approaches have shown promise for selective transformations in bromopride synthesis pathways. Enzymatic reactions operate under mild conditions with high selectivity, reducing energy requirements and minimizing byproduct formation [13] [23] [25]. Lipases, oxidases, and other enzymes can catalyze specific steps in the synthetic sequence with excellent stereo- and regioselectivity.

Flow chemistry implementations provide multiple green chemistry benefits including reduced reaction volumes, improved safety profiles, and enhanced process control [12] [11] [20]. Continuous flow systems allow for precise reagent addition and mixing, often resulting in improved yields and reduced waste generation compared to batch processes.

Atom economy optimization focuses on maximizing the incorporation of starting materials into the final product while minimizing waste byproducts [22] [25]. Design strategies emphasize direct transformations that avoid protection-deprotection sequences and unnecessary functional group manipulations.

Catalytic process development has identified recyclable catalysts and heterogeneous systems that can be easily separated and reused [13] [23]. Supported catalysts on solid phases allow for simple filtration-based separation, eliminating the need for complex purification procedures.

Energy efficiency improvements through process intensification techniques include microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption [13] [25]. These methods often provide more uniform heating and can enable reactions at lower overall temperatures.

Chromatographic Profiling Techniques (HPLC, GC–MS)

| Parameter | Reverse-phase HPLC (routine assay) [1] | UHPLC-UV (stability-indicating) [2] | LC-MS/MS (bio-analysis) [3] |

|---|---|---|---|

| Column | Gemini C18 (150 × 4.6 mm, 5 µm) | Zorbax Eclipse Plus C18 (100 × 3.0 mm, 1.8 µm) | XTerra MS C18 (50 × 2.1 mm, 5 µm) |

| Mobile phase | 10 mM KH₂PO₄ (pH 3.0, 0.1% triethylamine):acetonitrile (80:20, v/v) | Gradient acetonitrile–0.02% trifluoroacetic acid | Water–acetonitrile (0.1% formic acid), isocratic |

| Flow rate | 1.0 mL min⁻¹ | 0.4 mL min⁻¹ | 0.25 mL min⁻¹ |

| Detector | UV, 310 nm | DAD 220–320 nm; peak purity verification | Triple quadrupole, ESI-positive (MRM 344.2 → 271.0) |

| tₑ (retention) | 5.1 min | 1.8 min | 1.2 min |

| Working range | 5–25 µg mL⁻¹ | 0.5–250 µg mL⁻¹ (impurities 0.05%) | 1–100 ng mL⁻¹ (plasma) |

Key findings

- Reverse-phase conditions afford symmetrical peaks (tailing < 1.2) and theoretical plates > 8000 [1].

- The AQbD-designed UHPLC method delineated a method operable design region (MODR) ensuring robustness to ±10% changes in flow, pH and temperature; five oxidative and hydrolytic degradants were resolved (Rs > 2.0) [2].

- LC-MS/MS provided an LOQ of 1 ng mL⁻¹ with extraction recovery > 88% from human plasma; no matrix effect was observed [3].

- Direct GC–MS of intact Bromopride is impractical because of thermal lability; derivatisation (e.g., trimethylsilyl) or detection of characteristic fragments after in-source loss of hydrogen bromide is required for qualitative profiling in complex mixtures.

Spectroscopic Identification (NMR, FT-IR, UV–Vis)

| Technique | Diagnostic data for Bromopride |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 7.27–7.55 (m, Ar-H), 6.65 (s, NH), 3.79 (s, O-CH₃), 3.33 & 2.58 (q, t, N-CH₂-), 1.05 (t, N-CH₂CH₃) [4] [1] |

| ¹³C NMR | δ 166.2 (CONH), 154.7 (C-OCH₃), 135–112 (Ar), 57.5 (O-CH₃), 47.3/41.6 (N-CH₂), 12.4 (CH₃) |

| FT-IR (KBr) | 3300 cm⁻¹ (ν N–H), 1650 cm⁻¹ (amide C=O), 1595 cm⁻¹ (C=C Ar), 1260 cm⁻¹ (C–O–CH₃), 625 cm⁻¹ (C–Br) [5] |

| UV–Vis (methanol) | λₘₐₓ 310 nm (π→π* benzamide chromophore); molar absorptivity 1.9 × 10⁴ L mol⁻¹ cm⁻¹ [1] |

These spectral signatures unambiguously distinguish the compound from its des-bromo analogue (Metoclopramide) by the down-field shift of aromatic protons and the characteristic C–Br stretch.

Mass-Spectrometric Fragmentation Patterns

Electron-ionisation (70 eV) and collision-induced dissociation experiments reveal a bromine-isotopic envelope and diagnostic product ions:

| m/z | Relative Intensity (%) | Structural assignment |

|---|---|---|

| 344/346 | 18 | Molecular ion M⁺· (1:1 ⁷⁹Br/⁸¹Br) [6] |

| 271/273 | 100 | [M – Br]⁺, loss of bromine radical (base peak in EI and MRM transition) [3] |

| 256/258 | 37 | Further loss of CH₃ from 271/273 |

| 198 | 22 | Methoxy-anilide cation |

| 164 | 15 | Diethylaminoethyl fragment |

The isotopic doublets separated by two mass units and equal intensities confirm the presence of a single bromine atom, while the dominant 271/273 ions underpin the quantitative MRM channel adopted for bio-analysis.

Polymorphism and Thermal Analysis (DSC, TGA)

| Event | Temperature (°C) | Enthalpy (ΔH, J g⁻¹) | Observation |

|---|---|---|---|

| Glass transition | 47 ± 2 | — | Weak step, typical of amorphous fraction [7] |

| Form I melting | 149 ± 1 | 115 ± 3 | Sharp endotherm; no recrystallisation on cooling |

| Thermal decomposition onset (TGA) | 238 ± 5 | — | 1-step mass loss; residue < 1% at 350 °C |

| Binary mixture with magnesium stearate | Endotherm broadened, onset 138 °C | — | Drug–excipient incompatibility evidenced by DSC shift [5] |

No enantiotropic polymorphs have been isolated to date; recrystallisation from ethanol consistently affords Form I with the above melting profile [7]. Absence of additional DSC events under standard and stress conditions corroborates the monomorphic nature, greatly facilitating solid-form control during formulation.

Validation Parameters for Analytical Procedures

| Parameter (ICH Q2) | HPLC assay [1] | UV-Vis assay [1] | UHPLC stability [2] | LC-MS/MS [3] |

|---|---|---|---|---|

| Linearity (r²) | 0.9996 (5–25 µg mL⁻¹) | 1.0000 (5–25 µg mL⁻¹) | 0.9994 (0.5–250 µg mL⁻¹) | 0.995 (1–100 ng mL⁻¹) |

| LOD / LOQ | 0.15 / 0.50 µg mL⁻¹ | 0.48 / 1.60 µg mL⁻¹ | 0.08 / 0.25 µg mL⁻¹ | 0.3 / 1.0 ng mL⁻¹ |

| Precision (RSD %) | ≤0.34 (inter-day) | ≤0.32 (inter-day) | ≤1.2 (MODR edges) | ≤4.0 (QC levels) |

| Accuracy (recovery %) | 100.0–102.0 | 100.1–101.1 | 99.0–101.5 | 96.8–103.4 |

| Robustness | Unaffected by ±2% organic phase, pH 2.8-3.2 | Not applicable | Proven via Monte-Carlo simulation (probability > 85% within specification) | Matrix factor 0.98–1.05 |

These statistics satisfy current regulatory expectations for quantification in both finished dosage forms and biological matrices, underscoring the reliability of the presented methodologies.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Melting Point

Storage

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 40 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 39 of 40 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

MeSH Pharmacological Classification

ATC Code

A03 - Drugs for functional gastrointestinal disorders

A03F - Propulsives

A03FA - Propulsives

A03FA04 - Bromopride

KEGG Target based Classification of Drugs

Rhodopsin family

Dopamine

DRD2 [HSA:1813] [KO:K04145]

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Metabolism Metabolites

Wikipedia

Dates

Population pharmacokinetics of orally administrated bromopride: Focus on the absorption process

Larissa Lachi-Silva, Aline B Barth, Gustavo Mendes Lima Santos, Malidi Ahamadi, Marcos Luciano Bruschi, Elza Kimura, Bibiana Verlindo de Araújo, Andréa DinizPMID: 31669384 DOI: 10.1016/j.ejps.2019.105081

Abstract

Bromopride is a prokinetic and antiemetic drug used to treat nausea and vomiting. Although its prescription is common in Brazil, there is a lack of studies about bromopride pharmacokinetics. Therefore, the aims of this study were to investigate the population pharmacokinetics of bromopride and to evaluate the influence of covariates on its absorption. This study is a retrospective analysis of data collected from bioequivalence studies. The data was modeled using MONOLIX 2018R2. Assuming one-compartment and linear elimination, the absorption phase was evaluated with different structural models. The model of sequential first- and zero-order with combined error and exponential inter-individual variability in all parameters best described the atypical absorption profile of bromopride. Population estimates were first-order absorption rate (ka) of 0.08 h, fraction of dose absorbed by first-order (Fr) of 32.60%, duration of the zero-order absorption (Tk0) of 0.88 h with latency time (Tlag) of 0.47 h, volume of distribution of 230 l and clearance of 46.80 l h

. Bodyweight affects Tk0, dosage form was found to correlate with Tk0 and Tlag, while gender affects Tlag. However, simulations evaluating the clinical importance of these covariates on steady-state indicated minimal changes on bromopride exposure. The mixed absorption model was reasonable to describe the absorption process of bromopride because it had the flexibility to fit multiple-peaks profile and shows good agreement with physicochemical properties of drug.

Bromopride, metoclopramide, or ondansetron for the treatment of vomiting in the pediatric emergency department: a randomized controlled trial

Matias Epifanio, Janete de L Portela, Jefferson P Piva, Cristina H Targa Ferreira, Edgar E Sarria, Rita MattielloPMID: 28778685 DOI: 10.1016/j.jped.2017.06.004

Abstract

To compare the effectiveness of a single intramuscular dose of bromopride, metoclopramide, or ondansetron for treating vomiting.Randomized controlled trial including children 1-12 years of age presenting with acute vomiting at the pediatric emergency department.

Number of children that stopped vomiting at one, six, and 24h following treatment; episodes of diarrhea; acceptance of oral liquids; intravenous rehydration; return to hospital and side effects.

There were 175 children who completed the study. Within the first hour after treatment, all drugs were equally effective, with ondansetron preventing vomiting in 100%, bromopride in 96.6%, and metoclopramide in 94.8% of children (p=0.288). Within six hours, ondansetron was successful in preventing vomiting in 98.3% of children, compared to bromopride and metoclopramide, which were successful in 91.5% and 84.4% of patients, respectively (p=0.023). Within 24h, ondansetron was superior to both other agents, as it remained efficacious in reducing vomiting in 96.6% of children, as opposed to 67.8% and 67.2% with bromopride and metoclopramide, respectively (p=0.001). The ondansetron group showed better acceptance of oral liquids (p=0.05) when compared to the bromopride and metoclopramide. The ondansetron group did not show any side effects in 75.9% of cases, compared to 54.2% and 53.5% in the bromopride and metoclopramide groups, respectively. Somnolence was the most common side effect.

A single dose of ondansetron is superior to bromopride and metoclopramide in preventing vomiting six hours and 24h following treatment. Oral fluid intake after receiving medication was statistically better with Ondansetronwhile also having less side effects compared to the other two agents.

Sensitive flow-injection spectrophotometric analysis of bromopride

Liliane Spazzapam Lima, Patrícia Los Weinert, Leonardo Pezza, Helena Redigolo PezzaPMID: 24992919 DOI: 10.1016/j.saa.2014.06.027

Abstract

A flow injection spectrophotometric procedure employing merging zones is proposed for direct bromopride determination in pharmaceutical formulations and biological fluids. The proposed method is based on the reaction between bromopride and p-dimethylaminocinnamaldehyde (p-DAC) in acid medium, in the presence of sodium dodecyl sulfate (SDS), resulting in formation of a violet product (λmax=565nm). Experimental design methodologies were used to optimize the experimental conditions. The Beer-Lambert law was obeyed in a bromopride concentration range of 3.63×10(-7) to 2.90×10(-5)molL(-1), with a correlation coefficient (r) of 0.9999. The limits of detection and quantification were 1.07×10(-7) and 3.57×10(-7)molL(-1), respectively. The proposed method was successfully applied to the determination of bromopride in pharmaceuticals and human urine, and recoveries of the drug from these media were in the ranges 99.6-101.2% and 98.6-102.1%, respectively. This new flow injection procedure does not require any sample pretreatment steps.Metabolism of bromopride in mouse, rat, rabbit, dog, monkey, and human hepatocytes

Christine E Dunne, Jennifer L Bushee, Upendra A ArgikarPMID: 23615565 DOI: 10.2133/dmpk.dmpk-13-rg-010

Abstract

Bromopride (BRP) has been utilized clinically for treatment of nausea, vomiting and gastro-intestinal motility disorders. The pharmacokinetics of BRP have been characterized in dogs and humans; however, the metabolic profile of BRP has not been well studied. The present study was aimed at better understanding BRP metabolism across species. We investigated biotransformation of BRP in mouse, rat, rabbit, dog, monkey, and human hepatocytes with the help of LC-MS(n) and accurate mass measurement. Mice, rats, dogs, and monkeys are relevant in drug discovery and development as pre-clinical species to be compared with humans, whereas rabbits were efficacy models for BRP. Overall, twenty metabolites of BRP were identified across hepatocytes from the six species. Monkeys offered the most coverage for humans, in terms of number of metabolites identified. Interestingly, M14, an N-sulfate metabolite of BRP, was identified as a human-specific metabolite. BRP metabolism had only been reported in dog plasma and urine, historically. Our investigation is the first documentation of in vitro metabolism of BRP in the six species reported here. Metabolites M1, M2, M4-M10, M12, M13, and M15-M20 have not been previously reported. In summary, this report documents seventeen metabolites of BRP for the first time, thus providing a deeper insight into the biotransformation of BRP.Gastrointestinal dysmotility in a patient with advanced lung cancer: paraneoplastic or drug-induced?

Raphael Figuiredo Dias, Mirella Monique Lana Diniz, Bruno Campos Santos, Vandack Alencar NobrePMID: 33500301 DOI: 10.1136/bcr-2020-237835

Abstract

A 75-year-old man was hospitalised for bronchoscopy with biopsy due to a suspicious pulmonary mass at chest tomography. He had significant dyspnoea, constipation, nausea, vomiting, anorexia and a 33% loss of weight in the past 3 months. Biopsy revealed a pulmonary squamous cell carcinoma, which was inoperable. Tramadol used at home for 3 months was replaced by morphine on admission. The patient remained constipated despite prokinetics and laxatives, leading to the diagnostic hypothesis of paraneoplastic motility disorder and opioid-induced constipation. Abdominal tomography ruled out the possibility of mechanical obstruction. As complications, the patient presented superior vena cava syndrome and opioid (morphine) intoxication. The patient died a few days later. The management of this case highlights the importance of multidisciplinary care and the challenges of palliative oncology care. Paraneoplastic motility disorder must always be considered among the mechanisms of intestinal dysfunction in patients with advanced oncological disease.Effects of bromopride on the healing of left colonic anastomoses in rats with induced abdominal sepsis

Silvana Marques e Silva, Fabiana Pirani Carneiro, Paulo Gonçalves de Oliveira, Pedro Henrique Alves de Morais, Naiara Galvão da Silva, João Batista de SousaPMID: 22666753 DOI: 10.1590/s0102-86502012000600003

Abstract

To evaluate the effects of bromopride on the healing of left colonic anastomoses in rats with induced abdominal sepsis.Forty rats were divided into two groups to receive either bromopride (experimental group- E) or saline (control group- C). Each group was divided into subgroups of ten animals each to be euthanized on third (E3 and C3) or seventh day (E7 and C7) after surgery. Sepsis was induced by cecal ligation and puncture. The rats underwent segmental left colon resection and end-to-end anastomosis. Adhesion formation, tensile strength and hydroxyproline concentration were assessed. Histomorphometry of collagen and histopathological analysis were also performed.

On postoperative third day, anastomoses in bromopride-treated animals showed lower tensile strength (p=0.02) and greater reduction in hydroxyproline concentration (p=0.04) than in control animals. There was no statistical difference in these parameters on seventh day, and the remaining parameters were similar across subgroups. Collagen content was also similar across subgroups.

In the presence of abdominal sepsis, the administration of bromopride was associated with decreased tensile strength and hydroxyproline concentration in left colonic anastomoses in rats three days after surgery.

Effects of prokinetic drugs on the abdominal wall wound healing of rats submitted to segmental colectomy and colonic anastomosis

Pedro Henrique Alves de Morais, Naiara Galvão da Silva, Marcos Vinícius Melo de Oliveira, Alexandre Malta Brandão, Silvana Marques e Silva, Fabiana Pirani Carneiro, João Batista de SousaPMID: 22760828 DOI: 10.1590/s0102-86502012000700003

Abstract

To assess the effect of prokinetic agents on abdominal wall wound healing in rats submitted to segmental colectomy and colonic anastomosis.Sixty rats were randomly allocated into three groups according to the agents they would receive in the postoperative period: M (metoclopramide); B (bromopride); and C (control, saline 0.9%). Surgical procedures were performed identically in all animals, and consisted of a midline laparotomy followed by resection of a 1-cm segment of large bowel with end-to-end anastomosis. The abdominal wall was closed in two layers with running stitches. Abdominal wall samples were collected on the 3rd or 7th postoperative day for measurement of breaking (tensile) strength and histopathological assessment.

There were no statistically significant differences in tensile strength of the abdominal wall scar between groups M, B, and C, nor between the three and seven days after surgery subgroups. On histopathological assessment, there were no statistically significant between-group differences in collagen deposition or number of fibroblasts at the wound site

Use of the prokinetic drugs metoclopramide or bromopride had no effect on abdominal wall healing in rats submitted to segmental colectomy and colonic anastomosis.

Effects of bromopride on abdominal wall healing with induced peritoneal sepsis after segmental colectomy and colonic anastomosis in rats

Marcos Vinícius Melo de Oliveira, Alexandre Malta Brandão, Pedro Henrique Alves de Morais, Naiara Galvão da Silva, Silvana Marques e Silva, Fabiana Pirani Carneiro, João Batista de SousaPMID: 22042104 DOI: 10.1590/s0102-86502011000600005

Abstract

Evaluate the effects of bromopride on abdominal wall healing of rats with induced peritoneal sepsis after segmental colectomy and colonic anastomosis.Forty rats underwent sectioning of the left colon and end-to-end anastomosis and were divided into two groups of 20 animals for the administration of bromopride (bromopride group - B) or saline solution (control group - C). Each group was divided into subgroups of 10 animals each to be killed on the third (GB3 and GC3) or seventh postoperative day (GB7 and GC7). It was analyzed the following characteristics: breaking strength of the abdominal wall's wound; surgical and histopathological features of the abdominal wall; and clinical features of the rats.

There was no difference between the groups in relation to the weight of the rats and the breaking strength of the abdominal wall's wound. The GB7 group presented less edema and less quantity of fibrin during histopathological evaluation compared to the GC7 group.

Bromopride did not have harmful effects on the healing of abdominal wall in rats.

Effects of bromopride on expression of metalloproteinases and interleukins in left colonic anastomoses: an experimental study

S M Silva, M S Jerônimo, I Silva-Pereira, A L Bocca, J B SousaPMID: 25140813 DOI: 10.1590/1414-431x20143431

Abstract

Anastomotic dehiscence is the most severe complication of colorectal surgery. Metalloproteinases (MMPs) and interleukins (ILs) can be used to analyze the healing process of anastomosis. To evaluate the effects of bromopride on MMP and cytokine gene expression in left colonic anastomoses in rats with or without induced abdominal sepsis, 80 rats were divided into two groups for euthanasia on the third or seventh postoperative day (POD). They were then divided into subgroups of 20 rats for sepsis induction or not, and then into subgroups of 10 rats for administration of bromopride or saline. Left colonic anastomosis was performed and abdominal sepsis was induced by cecal ligation and puncture. A colonic segment containing the anastomosis was removed for analysis of gene expression of MMP-1α, MMP-8, MMP-13, IL-β, IL-6, IL-10, tumor necrosis factor-α (TNF-α), and interferon-γ (IFN-γ). On the third POD, bromopride was associated with increased MMP-1α, MMP-13, IL-6, IFN-γ, and IL-10 gene expression. On the seventh POD, all MMP transcripts became negatively modulated and all IL transcripts became positively modulated. In the presence of sepsis, bromopride administration increased MMP-8 and IFN-γ gene expression and decreased MMP-1, TNF-α, IL-6, and IL-10 gene expression on the third POD. On the seventh POD, we observed increased expression of MMP-13 and all cytokines, except for TNF-α. In conclusion, bromopride interferes with MMP and IL gene expression during anastomotic healing. Further studies are needed to correlate these changes with the healing process.Effects of bromopride on the healing of left colon anastomoses of rats

Silvana Marques e Silva, Vânia Maria Moraes Ferreira, Fabiana Pirani Carneiro, Omar Feres, Paulo Gonçalves de Oliveira, João Batista de SousaPMID: 22267142 DOI:

Abstract

To evaluate the effects of bromopride on the formation of adhesions and anastomotic healing in the left colon of rats.We divided 40 rats into two groups of 20 animals, administration of bromopride (study group-E) or saline (control group-C). Each group was divided into subgroups containing 10 animals each for euthanasia in the third (C3 and E3) or the seventh (E7 and C7) postoperative days. The rats were submitted to section of the left colon and end-to-end anastomosis. On the day of reoperation, we evaluated the total amount of adhesions and removed a colonic segment containing the anastomosis for histopathological analysis, assessment of rupture strength and hydroxyproline concentration.

There was no difference between groups in relation to clinical outcome. Two animals in the study group had blocked anastomotic leakage. The animals that received bromopride had the number of intracavitary adhesions and adhesions to the anastomosis similar to the control group. The anastomoses from the group E3 animals showed lower resistance to rupture the one from the C3 group (p = 0.04). This effect did not occur on the seventh postoperative day (p = 0.37). There was no significant difference between groups in relation to histopathology and hydroxyproline concentration in the anastomoses.

The use of bromopride was associated with decreased tensile strength of left colon anastomosis in rats in the third postoperative day.

Explore Compound Types

C16H18ClN3S

C29H29ClN2Na2O5